molecular formula C16H15NO2 B8799884 (E)-Ethyl 4-(benzylideneamino)benzoate CAS No. 7182-99-2

(E)-Ethyl 4-(benzylideneamino)benzoate

Cat. No.: B8799884
CAS No.: 7182-99-2
M. Wt: 253.29 g/mol
InChI Key: UEDPIABBBXACGR-UHFFFAOYSA-N
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Description

(E)-Ethyl 4-(benzylideneamino)benzoate, also known as ethyl 4-[(phenylmethylene)amino]benzoate, is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a phenylmethyleneamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester typically involves the reaction of 4-aminobenzoic acid with benzaldehyde to form an imine intermediate, which is then esterified with ethanol to produce the final product. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the imine and the esterification process .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-(benzylideneamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(E)-Ethyl 4-(benzylideneamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis or inhibit cell proliferation by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 4-(benzylideneamino)benzoate is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity .

Properties

CAS No.

7182-99-2

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 4-(benzylideneamino)benzoate

InChI

InChI=1S/C16H15NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3

InChI Key

UEDPIABBBXACGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-amino-benzoic acid ethyl ester (3.3 g, 20.0 mmol), benzaldehyde (2.4 g, 22.0 mmol) and p-toluenesulfonic acid (76 mg, 0.4 mmol) in toluene (60.0 mL) was heated to reflux for 12 h. Then the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the residue was washed with ether to afford 4-(benzylidene-amino)-benzoic acid ethyl ester (5.1 g, quant.) as a light yellow solid: LC/MS m/e calcd for C16H15NO2 (M+H)+: 254.3, observed: 254.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
76 mg
Type
catalyst
Reaction Step One

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